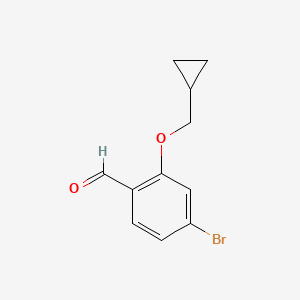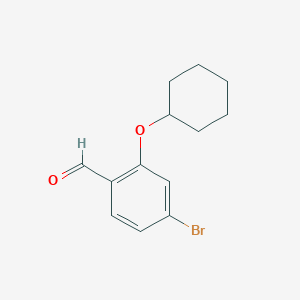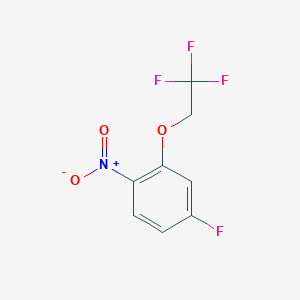
4-氟-1-硝基-2-(2,2,2-三氟乙氧基)苯
概述
描述
4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5F4NO3 and its molecular weight is 239.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
液晶:研究了苯基 4-(5-烷基-1,3,2-二氧杂硼烷-2-基)苯甲酸酯的介晶性质,侧向氟取代衍生物如 4-氟-1-硝基-2-(2,2,2-三氟乙氧基)苯。这些研究重点关注相变温度和焓,强调端基和侧基取代对液晶中近晶 A 相稳定性的影响 (Dabrowski 等人,1995).
离解电子附着研究:已经对硝基苯的卤代烃衍生物(包括类似于 4-氟-1-硝基-2-(2,2,2-三氟乙氧基)苯的化合物)进行了研究。这些研究涉及交叉电子-分子束仪器,以观察瞬态负离子和离解产物,有助于我们了解分子与电子的相互作用 (Wnorowska 等人,2014).
亲核芳香取代:通过不同的方法合成了 3-氟-5-硝基-1-(五氟硫代)苯,其与 4-氟-1-硝基-2-(2,2,2-三氟乙氧基)苯具有相似的结构。该化合物用于与各种亲核试剂进行亲核芳香取代,扩大了(五氟硫代)苯的范围 (Ajenjo 等人,2016).
有机合成中的微波辐射:该化合物已用于合成氟化杂环化合物。通过在微波辐射下使相应的硝基化合物反应,实现了高效和提高的产率,证明了该化合物在有机合成中的用途 (Loghmani-Khouzani 等人,2005).
发酵饮料中的生物胺检测:该化合物的衍生物 1-氟-2-硝基-4-(三氟甲基)苯已被用作葡萄酒样品中生物胺柱前衍生化的试剂。该应用对于控制葡萄酒质量和了解生物胺对健康的影响具有重要意义 (Jastrzębska 等人,2016).
属性
IUPAC Name |
4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOVRXNIZFSGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B7944101.png)
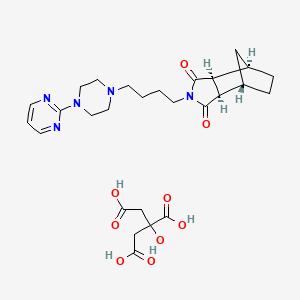
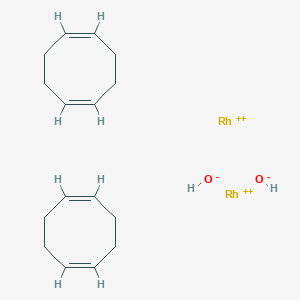
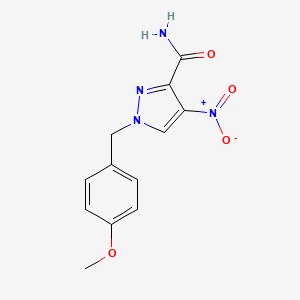
![2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B7944137.png)
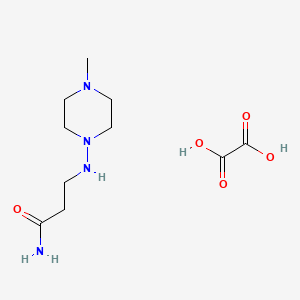
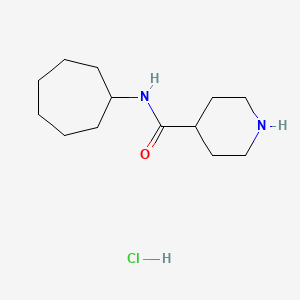

![2-Propenoic acid, 3-[4-(dimethylamino)phenyl]-, ethyl ester, (2Z)-](/img/structure/B7944165.png)

